Significantly Elevated Calculated Lipophilicity (LogP) Relative to Common Imidazo[1,2-a]pyridine Analogs
3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a calculated LogP of 3.25, which is 0.85 log units higher than the 6-fluoro-2-(trifluoromethyl) analog (LogP 2.40) and 1.92 log units higher than the unsubstituted imidazo[1,2-a]pyridine scaffold (LogP 1.33) . This increase in lipophilicity, driven by the introduction of the 3-bromo substituent, positions the compound closer to the optimal LogP range (3–5) for oral bioavailability and passive membrane permeability.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2547 |
| Comparator Or Baseline | 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine: LogP 2.40; Unsubstituted imidazo[1,2-a]pyridine: LogP 1.33 |
| Quantified Difference | ΔLogP = +0.85 (vs. 6-fluoro-2-CF₃ analog); ΔLogP = +1.92 (vs. parent scaffold) |
| Conditions | Calculated via ACD/Labs or similar computational algorithm; values sourced from Chemscene, Chemsrc, and Bocsci databases. |
Why This Matters
Higher LogP within the drug-like range correlates with improved passive membrane permeability, which is critical for intracellular kinase target engagement and overall cell-based assay performance.
